N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
This compound features a 5-oxo-1-phenylpyrrolidin-3-yl moiety linked to a 1,3,4-oxadiazole ring, which is further substituted by a pyrrolidine-2-carboxamide group bearing a thiophen-2-ylsulfonyl moiety. Key structural insights derive from NMR data (Table 2 in ), where chemical shifts in regions A (positions 39–44) and B (positions 29–36) highlight substituent-induced environmental changes . The thiophen-2-ylsulfonyl group distinguishes it from analogs, likely influencing electronic properties and biological interactions.
Properties
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S2/c27-17-12-14(13-25(17)15-6-2-1-3-7-15)20-23-24-21(31-20)22-19(28)16-8-4-10-26(16)33(29,30)18-9-5-11-32-18/h1-3,5-7,9,11,14,16H,4,8,10,12-13H2,(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODQARWISAACLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to two closely related derivatives (Table 1):
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
Substituent Effects :
- The thiophen-2-ylsulfonyl group introduces sulfur-based polarity and π-stacking capacity, absent in analogs with trifluoromethyl (Analog 1) or isopropyl (Analog 2).
- Fluorophenyl (Analog 2) enhances metabolic stability compared to phenyl, while trifluoromethyl (Analog 1) increases lipophilicity and electron-withdrawing effects.
NMR Chemical Shifts : highlights that substituents in regions A and B (e.g., sulfonyl vs. trifluoromethyl) alter chemical environments, detectable via distinct δ values in NMR spectra (Figure 6 in ) .
Research Findings and Implications
- Electronic Properties : The oxadiazole ring in the target compound may confer higher dipole moments than thiadiazoles, influencing solubility and membrane permeability.
- Biological Activity : Sulfonyl groups (target compound) often enhance protein binding via hydrogen bonding, whereas trifluoromethyl (Analog 1) may improve resistance to oxidative metabolism .
- Synthetic Accessibility: Thiadiazole-containing analogs (1 and 2) are more commonly reported, suggesting the oxadiazole variant (target) could offer novel reactivity profiles.
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
Molecular Architecture
The target compound comprises three primary subunits:
- 1,3,4-Oxadiazole core : A five-membered heterocycle with two nitrogen and one oxygen atom.
- 5-Oxo-1-phenylpyrrolidin-3-yl group : A γ-lactam (pyrrolidinone) ring substituted with a phenyl group at N1.
- 1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide : A pyrrolidine ring sulfonylated at N1 with a thiophene-2-sulfonyl group and bearing a carboxamide at C2.
Strategic Bond Disconnections
Retrosynthetic disconnections suggest modular assembly via:
Synthesis of 1,3,4-Oxadiazole Core
Microwave-Assisted Cyclization
Recent advances highlight microwave irradiation as a high-efficiency method for oxadiazole formation. Devaraji et al. demonstrated the synthesis of analogous 1,3,4-oxadiazoles using:
- Acid hydrazides (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine).
- N-Protected amino acids (e.g., benzoyl alanine).
- Phosphorus oxychloride (POCl₃) as a cyclizing agent under microwave conditions (100 W, 10 min).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | POCl₃ (neat) |
| Temperature | 80°C (microwave-assisted) |
| Reaction Time | 10 minutes |
| Yield | 85–96% |
Characteristic IR bands at 1695 cm⁻¹ (C=O) and 1552 cm⁻¹ (C=N) confirmed oxadiazole formation.
Preparation of 5-Oxo-1-Phenylpyrrolidin-3-Yl Subunit
Lactamization Strategies
The pyrrolidinone ring is synthesized via cyclization of γ-amino acids or their derivatives. A representative protocol involves:
- N-Phenylation : Treatment of pyrrolidin-5-one with iodobenzene under Ullmann coupling conditions.
- Oxidation : Catalytic oxidation of pyrrolidine precursors using RuO₄ or MnO₂.
Key Intermediate:
- 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid : Serves as a precursor for subsequent coupling reactions.
Sulfonylation of Pyrrolidine
Thiophene-2-Sulfonyl Chloride Synthesis
While direct synthesis methods for thiophene-2-sulfonyl chloride are scarce in provided sources, WO2016161063A1 details related thiophene derivatives:
- Chlorosulfonyl isocyanate (CSI) reacts with thiophene in dibutyl ether to form intermediates.
- Hydrolysis with HCl or H₂SO₄ yields thiophene-2-carboxylic acid, which is chlorinated using thionyl chloride (SOCl₂).
Critical Parameters:
| Step | Conditions |
|---|---|
| CSI Reaction | Dibutyl ether, 5°C |
| Hydrolysis | 60–70°C, HCl/H₂SO₄ |
| Chlorination | SOCl₂, 50–80°C, DMF catalyst |
Adapting this protocol could enable thiophene-2-sulfonyl chloride synthesis, though sulfonation pathways (e.g., HSO₃Cl/SO₃) may offer alternatives.
Coupling Reactions for Final Assembly
Amide Bond Formation
The carboxamide linkage between oxadiazole and pyrrolidine subunits is achieved via:
- Activation : 1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is activated with HATU or EDCl/HOBt.
- Coupling : Reacted with 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-amine under inert conditions.
Optimization Data:
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| HATU | DMF | 78 |
| EDCl/HOBt | DCM | 65 |
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